![molecular formula C8H6ClN3O4S B8044995 [4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide](/img/structure/B8044995.png)
[4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a nitro group (-NO2) and a chloromethylsulfonyl group (-SO2CH2Cl) attached to a phenyl ring, which is further connected to a cyanamide group (-NC(NH)NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide typically involves multiple steps, starting with the nitration of a suitable precursor to introduce the nitro group Subsequent steps may include chloromethylation and sulfonylation reactions to introduce the chloromethylsulfonyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and minimize by-products. Additionally, the use of catalysts and green chemistry principles can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: : The chloromethylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amines and amides.
Substitution: : Various sulfonamides and amides.
Scientific Research Applications
Chemistry
In chemistry, [4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide can be used as an intermediate in the synthesis of more complex molecules. Its reactivity with various nucleophiles and electrophiles makes it a versatile building block for organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro-containing compounds on biological systems. It may also serve as a probe to investigate the interactions between sulfonamide groups and biological targets.
Medicine
In the medical field, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the nitro group and cyanamide moiety may offer unique pharmacological activities that could be beneficial in drug development.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism by which [4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors through its nitro and sulfonamide groups. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: : Similar nitro group but lacks the chloromethylsulfonyl and cyanamide groups.
2-Nitrobenzyl chloride: : Contains a nitro group and a chloromethyl group but lacks the sulfonyl and cyanamide groups.
Cyanamide derivatives: : Similar cyanamide group but different substituents on the phenyl ring.
Uniqueness
What sets [4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide apart from these similar compounds is the combination of the nitro, chloromethylsulfonyl, and cyanamide groups, which provides a unique set of chemical properties and reactivity.
Properties
IUPAC Name |
[4-(chloromethylsulfonyl)-2-nitrophenyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O4S/c9-4-17(15,16)6-1-2-7(11-5-10)8(3-6)12(13)14/h1-3,11H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJAOIDYWRPDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
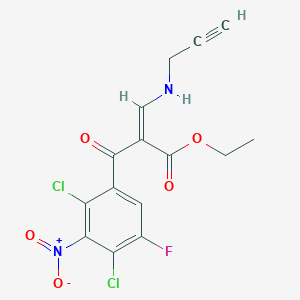
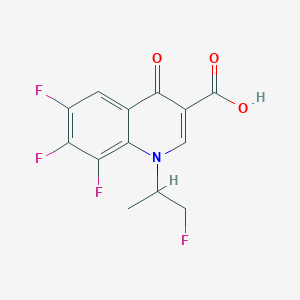
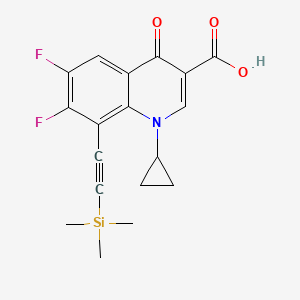
![ethyl 7-chloro-8-cyano-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylate](/img/structure/B8044929.png)
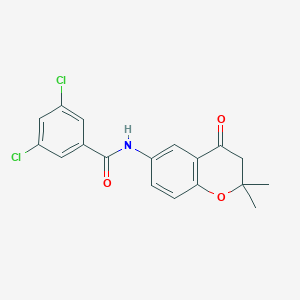
![benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate](/img/structure/B8044950.png)
![(2S)-2-[[(E)-3-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]prop-2-enoyl]amino]propanoic acid](/img/structure/B8044957.png)
![(3S,7R,8R,9R)-5,5-dimethyl-8-phenylmethoxy-4,6,11-trioxa-1-azatricyclo[7.3.0.03,7]dodecan-12-one](/img/structure/B8044967.png)
![2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid](/img/structure/B8044974.png)
![ethyl 6-amino-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B8044982.png)

![2-[(3,4-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B8045000.png)
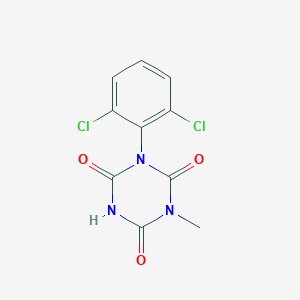
![6,7-dichlorospiro[3H-chromene-2,1'-cyclohexane]-4-one](/img/structure/B8045008.png)
